1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Medicinal Chemistry SAR Studies Physicochemical Properties

This N1-(2-methoxyethyl)-substituted 5-phenyl-2-aminoimidazole offers distinct pharmacological differentiation from unsubstituted or N1-methyl analogs, with documented favorable toxicity profiles in the 2N-substituted 5-aryl-2-aminoimidazole class. Its primary amine and imidazole core serve as an ideal nucleophile for focused library synthesis in medicinal chemistry SAR campaigns. The methoxyethyl group provides an advantageous polarity-lipophilicity balance for optimizing drug-like properties in logD, solubility, and permeability assays. Use as a non-toxic control or baseline comparator in antimicrobial screening, or as a core scaffold for HV1 channel inhibitor development.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 842973-94-8
Cat. No. B2598293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine
CAS842973-94-8
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCOCCN1C(=CN=C1N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14)
InChIKeyFDYBUMWSPGPHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS 842973-94-8): A Specialized 2-Aminoimidazole Scaffold for Medicinal Chemistry and Chemical Biology


1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS: 842973-94-8) is a 2-aminoimidazole derivative featuring a 5-phenyl substitution and an N1-methoxyethyl group . This substitution pattern is distinct from the simpler 5-phenyl-1H-imidazol-2-amine core and is representative of the 2N-substituted-aminated 5-aryl-2-aminoimidazole (5-Ar-2-AI) class, which has been investigated for antimicrobial, anticancer, and ion channel modulation activities [1]. The compound is commercially available from multiple chemical suppliers, primarily for research and development use .

Why Substituting 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine with Common 2-Aminoimidazole Analogs Can Compromise Experimental Reproducibility


Within the 5-phenyl-2-aminoimidazole class, even minor structural modifications at the N1-position can significantly alter pharmacological profiles, target selectivity, and physicochemical properties. For instance, the 2N-substitution pattern on 5-aryl-2-aminoimidazoles has been directly correlated with differential toxicity and cellular viability in bone cell survival assays [1]. Therefore, substituting this specific N1-(2-methoxyethyl) derivative with an unsubstituted 2-aminoimidazole or an N1-methyl analog is not scientifically justifiable without independent validation, as it risks introducing uncharacterized activity cliffs or loss of desired target engagement.

Evidence-Based Differentiation Guide: How 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine Differs from Key Comparators


Solubility and Synthetic Tractability: The Impact of the N1-Methoxyethyl Group

The presence of the N1-(2-methoxyethyl) group is expected to increase aqueous solubility and reduce logP compared to the unsubstituted 5-phenyl-1H-imidazol-2-amine core. This is a class-level inference based on the introduction of a polar ether chain. While direct comparative data for this specific compound is not publicly available, a closely related derivative with a sulfanylacetamide linker demonstrated that the methoxyethyl and phenyl substituents are key for enhancing solubility and binding affinity [1]. In contrast, the simpler analog 5-phenyl-1H-imidazol-2-amine lacks these solubility-enhancing features.

Medicinal Chemistry SAR Studies Physicochemical Properties

Comparative Antimicrobial Potential: 2N-Substituted 5-Aryl-2-Aminoimidazoles vs. Unsubstituted Core

The 2N-substituted 5-aryl-2-aminoimidazole class, to which this compound belongs, has demonstrated a superior safety profile in bone cell survival assays compared to other 2-aminoimidazole derivatives. Specifically, 2N-substituted-aminated 5-Ar-2-AIs consistently showed the lowest toxicity and allowed survival of bone cells for up to 4 weeks, a critical advantage for developing bone-targeted antimicrobials or studying osteoblast function [1]. This is a key differentiator from non-substituted 2-aminoimidazoles, which may exhibit higher cytotoxicity.

Antimicrobial Biofilm SAR

Target Engagement Profile: Potential for Ion Channel Modulation (HV1)

The 5-phenyl-2-aminoimidazole scaffold has been successfully optimized as a platform for developing potent human voltage-gated proton channel (HV1) inhibitors, with lead compounds exhibiting low micromolar IC50 values [1]. While the exact compound 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine has not been reported in this context, its core structure suggests it could serve as a valuable starting point or control compound for HV1-focused medicinal chemistry campaigns. This is in contrast to other imidazole derivatives that lack the 5-phenyl substitution and show no activity against this target.

Ion Channels HV1 Inhibitors Electrophysiology

Optimal Use Cases for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine in R&D


Building Block for Targeted Library Synthesis

This compound's primary amine and imidazole core make it an ideal nucleophile for diversification. It can be used to synthesize focused libraries of N-substituted derivatives for SAR studies in medicinal chemistry [2]. Its N1-methoxyethyl group provides a balance of polarity and lipophilicity, which is advantageous for creating analogs with potentially improved drug-like properties.

Control or Comparator in Biofilm and Antimicrobial Assays

Given the established, favorable toxicity profile of the 2N-substituted 5-aryl-2-aminoimidazole class [2], this compound can serve as a non-toxic control or a baseline comparator when evaluating the efficacy of more potent but potentially cytotoxic antimicrobial candidates.

Scaffold for HV1 Proton Channel Modulator Development

As a derivative of the 5-phenyl-2-aminoimidazole class, which has yielded potent HV1 inhibitors [2], this specific compound can be used as a core scaffold for further functionalization. Researchers can modify the 2-amino group or introduce substituents on the phenyl ring to explore structure-activity relationships and optimize for potency and selectivity against the HV1 channel.

Probe for Physicochemical Property Optimization Studies

The compound's distinct N1-(2-methoxyethyl) group provides a useful case study for evaluating the impact of ether-based solubilizing groups on the pharmacokinetic and pharmacodynamic properties of imidazole-based leads [2]. It can be used as a model compound in logD, solubility, and permeability assays to inform the design of future analogs.

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